molecular formula C17H15NO3S B14515775 N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide CAS No. 62764-18-5

N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide

Cat. No.: B14515775
CAS No.: 62764-18-5
M. Wt: 313.4 g/mol
InChI Key: ONMSLCRIAFXFNL-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 5-phenylpenta-2,4-dienamide moiety. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide typically involves the reaction of benzenesulfonyl chloride with 5-phenylpenta-2,4-dienamide under basic conditions. One common method involves the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Benzenesulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide involves the inhibition of specific enzymes or proteins. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and inducing apoptosis . The compound may also interact with other molecular targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy, distinguishing it from other benzenesulfonamide derivatives.

Properties

CAS No.

62764-18-5

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C17H15NO3S/c19-17(14-8-7-11-15-9-3-1-4-10-15)18-22(20,21)16-12-5-2-6-13-16/h1-14H,(H,18,19)

InChI Key

ONMSLCRIAFXFNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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